N-(5-bromo-2-(trifluoromethoxy)phenyl)acrylamide
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Overview
Description
N-(5-bromo-2-(trifluoromethoxy)phenyl)acrylamide is an organic compound with the molecular formula C10H7BrF3NO2 It is characterized by the presence of a bromine atom, a trifluoromethoxy group, and an acrylamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-bromo-2-(trifluoromethoxy)phenyl)acrylamide typically involves the reaction of 5-bromo-2-(trifluoromethoxy)aniline with acryloyl chloride in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent unwanted side reactions. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification processes to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
N-(5-bromo-2-(trifluoromethoxy)phenyl)acrylamide can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Addition Reactions: The acrylamide moiety can participate in addition reactions, such as Michael addition, where nucleophiles add to the β-carbon of the acrylamide group.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate can be used to replace the bromine atom.
Michael Addition: Nucleophiles like thiols or amines can add to the acrylamide group under basic conditions.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be used, depending on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield N-(5-azido-2-(trifluoromethoxy)phenyl)acrylamide, while Michael addition with a thiol would produce a thioether derivative.
Scientific Research Applications
N-(5-bromo-2-(trifluoromethoxy)phenyl)acrylamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-(5-bromo-2-(trifluoromethoxy)phenyl)acrylamide depends on its specific application. In biological systems, it may act as an inhibitor by binding to the active site of an enzyme or receptor, thereby blocking its activity. The trifluoromethoxy group can enhance the compound’s binding affinity and specificity by interacting with hydrophobic pockets in the target protein.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-(trifluoromethoxy)aniline: This compound is a precursor in the synthesis of N-(5-bromo-2-(trifluoromethoxy)phenyl)acrylamide.
2-Bromo-5-(trifluoromethyl)pyridine: Another compound with similar functional groups but different structural framework.
Uniqueness
This compound is unique due to the combination of its bromine, trifluoromethoxy, and acrylamide groups. This combination imparts distinct chemical reactivity and potential for diverse applications in research and industry.
Properties
IUPAC Name |
N-[5-bromo-2-(trifluoromethoxy)phenyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrF3NO2/c1-2-9(16)15-7-5-6(11)3-4-8(7)17-10(12,13)14/h2-5H,1H2,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEPWPGMBRPOQOJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1=C(C=CC(=C1)Br)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrF3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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